![molecular formula C10H13NO2 B8012721 2-(Dimethylamino)-5-methoxybenzaldehyde](/img/structure/B8012721.png)
2-(Dimethylamino)-5-methoxybenzaldehyde
Overview
Description
2-(Dimethylamino)-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Compounds
Hydrazone compounds derived from 4-dimethylaminobenzohydrazide with 4-dimethylaminobenzaldehyde and other aldehydes have been synthesized, showcasing potential antibacterial and antifungal activities (He & Xue, 2021).
Luminescent Properties and Biological Activities
Zinc complexes with bidentate azomethine Schiff base ligands derived from benzaldehydes, including 2-hydroxy-5-methoxybenzaldehydes, exhibit bright blue and green luminescence and have been screened for antibacterial and fungistatic activities (Burlov et al., 2018).
Molecular Self-Assembly
o-Methoxybenzaldehydes, which are structurally related to 2-(Dimethylamino)-5-methoxybenzaldehyde, have been shown to self-assemble into molecular tapes and staircases, providing insights into molecular recognition and crystal packing (Moorthy, Natarajan, & Venugopalan, 2005).
Spectral Studies of Schiff Bases
Schiff bases derived from reactions involving benzaldehydes, including 4-methoxybenzaldehyde, have been studied for their 1H NMR, IR, and UV/VIS spectroscopic properties, contributing to the understanding of molecular structure (Issa, Khedr, & Rizk, 2008).
properties
IUPAC Name |
2-(dimethylamino)-5-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10-5-4-9(13-3)6-8(10)7-12/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFHTROYVHQUEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-5-methoxybenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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